2,3,4-Trimethoxy-6-methylbenzaldehyde

Beschreibung

Contextualization within Aromatic Aldehyde Chemistry

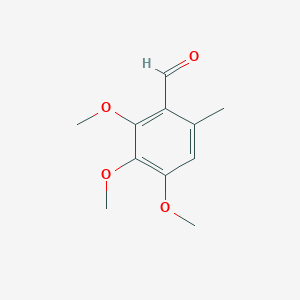

2,3,4-Trimethoxy-6-methylbenzaldehyde is classified within the broad family of aromatic aldehydes. ontosight.ai Its core structure consists of a benzene (B151609) ring to which an aldehyde (-CHO) functional group is attached. What distinguishes this molecule is its specific substitution pattern: three methoxy (B1213986) groups (-OCH₃) at positions 2, 3, and 4, and a methyl group (-CH₃) at position 6. ontosight.ai

The presence and positioning of these functional groups are pivotal to the compound's chemical behavior. The aldehyde group is a reactive site, participating in a variety of organic reactions. The methoxy groups, being electron-donating, influence the reactivity of the aromatic ring and the aldehyde function. The methyl group further contributes to the electronic and steric environment of the molecule. This particular arrangement of substituents makes it a distinct and valuable reagent in organic chemistry.

Significance as a Precursor in Complex Molecule Synthesis

The primary significance of this compound in chemical research lies in its role as a versatile precursor for the synthesis of more elaborate molecules. ontosight.ai Its functional groups provide multiple reaction pathways, allowing for the construction of complex chemical scaffolds.

Research has demonstrated its utility in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. ontosight.ai For instance, it has been used as a starting material in the creation of chalcones, which are investigated for their potential antimalarial properties. researchgate.net This involves a base-catalyzed condensation reaction with a substituted acetophenone (B1666503). researchgate.net

Furthermore, this aldehyde is employed in the preparation of semicarbazone ligands. These ligands, when reacted with metal salts such as cobalt chloride, form metal complexes that have been studied for their antimicrobial activities. semanticscholar.org The synthesis involves the reaction of the aldehyde with semicarbazide (B1199961), followed by complexation with the metal ion. semanticscholar.org The compound also serves as a building block in the production of fragrances and other fine chemicals. ontosight.ai

Historical Overview of Research on this compound

Over the years, various synthetic routes have been developed and refined to improve yield and purity. Patents from the early 2000s describe methods starting from precursors like 1,2,3-trimethoxybenzene (B147658) or 2,3,4-trihydroxybenzaldehyde (B138039). google.compatsnap.comgoogle.com For example, one patented method involves the methylation of 2,3,4-trihydroxybenzaldehyde using dimethyl sulfate (B86663) in the presence of a phase transfer catalyst and sodium hydroxide (B78521). patsnap.com Another approach involves the formylation of 1,2,3-trimethoxybenzene. google.comgoogle.com This progression of synthetic methodologies highlights the ongoing efforts to achieve more efficient and industrially scalable production of this valuable chemical intermediate.

Chemical Compound Data

Below are the key chemical identifiers and properties for this compound.

Table of Mentioned Chemical Compounds

The following table lists the chemical compounds referred to in this article.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4-trimethoxy-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7-5-9(13-2)11(15-4)10(14-3)8(7)6-12/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDNFMOQYYDECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176913 | |

| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22383-85-3 | |

| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22383-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022383853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethoxy-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,3,4 Trimethoxy 6 Methylbenzaldehyde

Established Synthetic Routes to 2,3,4-Trimethoxy-6-methylbenzaldehyde

The introduction of a formyl (-CHO) group onto the aromatic ring of a precursor molecule is the key transformation in synthesizing this compound. Several established methods in organic chemistry are utilized for this purpose, primarily involving electrophilic aromatic substitution.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org This reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent. wikipedia.orgjk-sci.comchem-station.com This reagent then attacks the activated aromatic ring of a precursor like 1,2,3-trimethoxybenzene (B147658). google.comgoogle.com The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aryl aldehyde. wikipedia.orgjk-sci.com

Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion. jk-sci.comchem-station.com

Electrophilic Aromatic Substitution: The electron-rich precursor, 1,2,3-trimethoxybenzene, attacks the Vilsmeier reagent. google.comgoogle.com

Hydrolysis: The intermediate iminium salt is hydrolyzed with water to produce this compound. jk-sci.com

This method is particularly suitable for substrates with electron-donating groups, such as the methoxy (B1213986) groups present in the precursor, which activate the aromatic ring towards electrophilic attack. wikipedia.orgchemistrysteps.com

Rieche Formylation with Lewis Acid Catalysis

The Rieche formylation is another method for introducing a formyl group onto an aromatic ring. This reaction utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃). uniroma1.itwhiterose.ac.uk The Lewis acid activates the dichloromethyl methyl ether to generate a highly reactive electrophile, which then undergoes an electrophilic aromatic substitution reaction with the substrate.

For the synthesis of this compound, the reaction would proceed by the ortho-formylation of 1,2,3-trimethoxybenzene. whiterose.ac.uk Studies on the formylation of methoxyphenyl boronic acids have demonstrated the utility of the Rieche reaction, with the choice of Lewis acid influencing regioselectivity and yield. uniroma1.it For instance, the formylation of [2-¹³C]-1,2,3-trimethoxybenzene has been successfully achieved using Rieche conditions (titanium tetrachloride and dichloromethyl methyl ether) to produce the corresponding aldehyde in good yield. whiterose.ac.uk

Alternative Benzaldehyde (B42025) Synthesis Pathways

Beyond the Vilsmeier-Haack and Rieche reactions, other general methods for benzaldehyde synthesis exist, although their specific application to this compound is less commonly documented. These methods often involve harsher conditions or less readily available reagents. uniroma1.it

One such alternative is the Gattermann-Koch reaction , which uses carbon monoxide and hydrogen chloride in the presence of a catalyst like aluminum chloride and copper(I) chloride. google.comthieme-connect.de However, this method is typically effective for simpler arenes like toluene and may not be suitable for highly substituted and sensitive substrates. google.com

Another approach involves the reduction of a corresponding carboxylic acid or its derivative. For example, a substituted benzoic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂), followed by a Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst) to yield the aldehyde. reddit.com A more modern alternative involves the use of Weinreb amides, which can be reduced to a stable hemiaminal intermediate that, upon hydrolysis, yields the aldehyde. acs.orgresearchgate.net This two-step, one-pot procedure allows for the synthesis of various substituted benzaldehydes from commercially available benzoic acids. acs.org

Precursor Compounds and Starting Materials in Syntheses of this compound

The synthesis of this compound relies on the availability of appropriately substituted aromatic precursors. The primary immediate precursor for the formylation step is 1,2,3-trimethoxybenzene . google.comgoogle.comwhiterose.ac.uk This compound provides the necessary arrangement of methoxy groups to direct the incoming formyl group to the desired position.

The synthesis of 1,2,3-trimethoxybenzene itself can start from several commercially available materials:

Pyrogallol (1,2,3-trihydroxybenzene): This is a common starting material. It can be fully methylated using a methylating agent like dimethyl sulfate (B86663) or dimethyl carbonate in the presence of a base. google.comresearchgate.netgoogle.com A green chemistry approach utilizes dimethyl carbonate with an ionic liquid catalyst, achieving high conversion and yield. researchgate.net

Guaiacol (2-methoxyphenol): A more complex, multi-step synthesis can start from guaiacol. google.com

2,3,4-Trihydroxybenzaldehyde (B138039): This precursor can be directly methylated to form the final product. The reaction uses dimethyl sulfate, a base (sodium hydroxide), and a phase-transfer catalyst to achieve O-methylation of the hydroxyl groups. patsnap.com

The table below summarizes the key starting materials and precursors.

| Starting Material/Precursor | Role in Synthesis |

| Pyrogallol | Starting material for the synthesis of 1,2,3-trimethoxybenzene. google.comresearchgate.net |

| Guaiacol | Alternative starting material for 1,2,3-trimethoxybenzene. google.com |

| 2,3,4-Trihydroxybenzaldehyde | Precursor that can be directly methylated to the final product. patsnap.com |

| 1,2,3-Trimethoxybenzene | Immediate precursor for Vilsmeier-Haack or Rieche formylation. google.comwhiterose.ac.uk |

| N,N-Dimethylformamide (DMF) | Reagent in the Vilsmeier-Haack reaction. jk-sci.comgoogle.com |

| Phosphorus oxychloride (POCl₃) | Reagent in the Vilsmeier-Haack reaction. jk-sci.comgoogle.com |

| Dichloromethyl methyl ether | Formylating agent in the Rieche reaction. uniroma1.itwhiterose.ac.uk |

| Dimethyl sulfate | Methylating agent for hydroxyl groups. google.compatsnap.com |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while simplifying the manufacturing process. For the Vilsmeier-Haack synthesis of this compound from 1,2,3-trimethoxybenzene, several factors have been investigated.

A key improvement involves elevating the reaction temperature. Carrying out the reaction at 80-85°C has been shown to enhance the process. google.com Furthermore, modifications to the product isolation and purification steps can significantly improve the final yield and quality. One optimized protocol avoids complex and costly vacuum distillation by isolating the product through direct crystallization or solvent extraction followed by washing and precipitation. google.com This simplified method can produce this compound with a purity of ≥99.5% and a yield of approximately 75%. google.com

The table below details a comparison between a standard and an optimized protocol for the Vilsmeier-Haack synthesis.

| Parameter | Standard Protocol | Optimized Protocol |

| Reaction Temperature | 40-70°C | 80-85°C google.com |

| Reaction Time | ~6 hours | ~6 hours google.com |

| Purification Method | Vacuum distillation google.com | Crystallization or Extraction/Precipitation google.com |

| Reported Yield | ~71% (technical grade) google.com | ~75% google.com |

| Reported Purity | Technical grade, requires further purification google.com | ≥99.5% google.com |

Scalability and Industrial Relevance of this compound Production Methods

Alkoxy-substituted benzaldehydes are an important class of compounds that serve as valuable intermediates in the pharmaceutical, agrochemical, and fragrance industries. google.com The industrial production of these compounds necessitates synthetic routes that are efficient, economical, and scalable. google.comnih.gov

The Vilsmeier-Haack reaction is a robust and widely used industrial process for the formylation of activated aromatic compounds. Its advantages include the use of relatively inexpensive and readily available reagents (DMF and POCl₃) and generally mild reaction conditions. The optimized synthesis of this compound, which eliminates the need for vacuum distillation, is particularly advantageous for industrial-scale production as it simplifies the process, reduces energy consumption, and minimizes handling losses. google.comgoogle.com

The scalability of any chemical process involves transitioning from laboratory-scale to large-scale manufacturing while maintaining efficiency, safety, and product quality. mdpi.com For formylation reactions, key considerations include:

Reagent Cost and Availability: The reagents for the Vilsmeier-Haack reaction are common industrial chemicals.

Process Simplification: "Straight-through" processes that minimize intermediate isolation and purification steps are preferred for industrial applications as they reduce operational complexity and cost. google.com

Waste Management: Industrial processes must consider the environmental impact and disposal of byproducts.

Safety: Handling reagents like phosphorus oxychloride requires appropriate safety measures in an industrial setting.

Processes that offer high yield and purity without complex purification steps, such as the optimized Vilsmeier-Haack synthesis, are highly relevant for the industrial production of this compound and other similar high-value chemical intermediates. google.com

Chemical Reactivity and Derivatization Chemistry of 2,3,4 Trimethoxy 6 Methylbenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is the most reactive site for nucleophilic addition and related reactions.

Formation of Schiff Bases: Synthesis and Characterization

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. jconsortium.comnih.gov The reaction of 2,3,4-Trimethoxy-6-methylbenzaldehyde with primary amines yields the corresponding N-substituted imines. The mechanism involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the stable imine product. jconsortium.com

A specific example is the reaction with semicarbazide (B1199961) to form 2,3,4-Trimethoxybenzaldehyde semicarbazone. semanticscholar.org This reaction involves adding the aldehyde in ethanol (B145695) to a solution of semicarbazide in hot water. semanticscholar.org Such derivatives are often synthesized to create ligands capable of forming stable complexes with transition metal ions. semanticscholar.org

The characterization of these Schiff bases is crucial for confirming their structure. Common analytical techniques include:

Infrared (IR) Spectroscopy: To confirm the formation of the imine bond (-C=N), a characteristic stretching vibration band appears, while the C=O stretching band of the aldehyde disappears. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to identify the chemical environment of protons and carbons, confirming the structure of the resulting Schiff base. semanticscholar.orgnih.gov

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive information about the molecular geometry and intermolecular interactions in the solid state. nih.gov

Table 1: Examples of Schiff Base Formation

| Aldehyde | Amine | Product |

|---|---|---|

| This compound | Semicarbazide | This compound semicarbazone |

Condensation Reactions

The aldehyde functional group of this compound readily participates in condensation reactions with compounds containing an active methylene (B1212753) group. A prominent example is the Claisen-Schmidt condensation, which is used to synthesize chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503). researchgate.net

In a typical synthesis, equimolar amounts of this compound and a substituted acetophenone are reacted in the presence of a base like sodium hydroxide (B78521) (NaOH) to yield the corresponding chalcone (B49325). researchgate.net Chalcones are valued for their biological activities and serve as important intermediates in the synthesis of flavonoids and other heterocyclic compounds. The progress of such reactions is often monitored using thin-layer chromatography (TLC). researchgate.net

Another type of condensation reaction is used in the synthesis of the pharmaceutical agent Trimethoprim, where a derivative of trimethoxybenzaldehyde undergoes condensation with α-(3,4,5-trimethoxy-benzal)-β-methoxy-propionitrile. nih.gov

Reduction and Oxidation Reactions

The aldehyde group is readily susceptible to both reduction and oxidation, offering pathways to synthesize corresponding alcohols and carboxylic acids.

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding (2,3,4-Trimethoxy-6-methylphenyl)methanol. This transformation is a standard procedure in organic synthesis. guidechem.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an alcoholic solvent like ethanol or methanol.

Table 2: Reduction of Aldehyde

| Starting Material | Reagent | Product |

|---|

Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid, forming 2,3,4-Trimethoxy-6-methylbenzoic acid. Aldehydes are generally easier to oxidize than ketones. ncert.nic.in Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Tollens' reagent can be employed. Vigorous oxidation of substituted benzaldehydes can lead to the formation of benzene (B151609) dicarboxylic acids if other alkyl side chains are present. learncbse.in

Modifications of the Aromatic Ring System and Substituents

Reactions can also be directed at the substituents attached to the benzene ring.

Reactions at Methoxy (B1213986) Groups

The methoxy groups on the aromatic ring are aryl methyl ethers, which can be cleaved to form phenolic hydroxyl groups under specific conditions. guidechem.com This demethylation reaction is an important transformation for altering the electronic and solubility properties of the molecule. Strong acids, such as hydrobromic acid (HBr), or Lewis acids, like boron tribromide (BBr₃), are effective reagents for cleaving these ether linkages. The reaction typically requires harsh conditions, and selective demethylation of one specific methoxy group over others can be challenging.

Reactions at the Methyl Group

The methyl group attached to the aromatic ring can also undergo chemical modification. While less reactive than the aldehyde group, it can participate in reactions typical of benzylic carbons. One such reaction is free-radical halogenation. Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be brominated to form 2-(bromomethyl)-3,4,5-trimethoxybenzaldehyde. This benzylic halide is a valuable synthetic intermediate, susceptible to nucleophilic substitution reactions, allowing for the introduction of various other functional groups.

Another potential reaction is the oxidation of the methyl group. While strong oxidation would typically affect the aldehyde first, controlled oxidation of the methyl group on a protected aldehyde could theoretically yield a dicarboxylic acid derivative. The Etard reaction, which uses chromyl chloride to oxidize a methyl group to an aldehyde, is a well-known transformation for substituted toluenes. ncert.nic.in

Synthesis of Advanced Derivatives from this compound

This compound serves as a versatile precursor in the synthesis of more complex molecules. Its aldehyde functional group is the primary site of reactivity, allowing for a variety of condensation and addition reactions to build diverse chemical scaffolds.

The direct synthesis of pyrroloindole scaffolds starting from this compound is not extensively documented in readily available scientific literature. However, the synthesis of related pyrrolo[2,3-b]pyridine structures often involves multi-step sequences. A general plausible strategy could involve the initial conversion of the benzaldehyde (B42025) into a more complex intermediate that could then participate in a Fischer indolization or a similar cyclization reaction to form the pyrroloindole core. For example, the aldehyde could first be used to synthesize a phenylhydrazone, which could then undergo cyclization under acidic conditions. The specific reaction conditions and subsequent steps would be critical in directing the formation of the desired pyrrolo[2,3-b]indole (B14758588) ring system. arkat-usa.orgresearchgate.netnih.govjuniperpublishers.com The hexahydropyrrolo[2,3-b]indole ring is a defining feature in a diverse family of tryptamine-derived alkaloids. semanticscholar.org

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a significant class of compounds synthesized from this compound. The primary synthetic route is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a substituted benzaldehyde and an acetophenone. scispace.comresearchgate.net In this reaction, an enolate is formed from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone characteristic of the chalcone scaffold. mediresonline.orgscispace.com This method is highly versatile, allowing for the synthesis of a wide array of chalcone derivatives by varying the acetophenone reactant. nih.govekb.eg

| Reactant A | Reactant B (Acetophenone Derivative) | Catalyst | Resulting Chalcone Derivative Core Structure |

|---|---|---|---|

| This compound | Acetophenone | Aqueous NaOH or KOH | 1-(phenyl)-3-(2,3,4-trimethoxy-6-methylphenyl)prop-2-en-1-one |

| This compound | 4'-Hydroxyacetophenone | Aqueous NaOH or KOH | 1-(4-hydroxyphenyl)-3-(2,3,4-trimethoxy-6-methylphenyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | Aqueous NaOH or KOH | 1-(4-methoxyphenyl)-3-(2,3,4-trimethoxy-6-methylphenyl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | Aqueous NaOH or KOH | 1-(4-chlorophenyl)-3-(2,3,4-trimethoxy-6-methylphenyl)prop-2-en-1-one |

The aldehyde functionality of this compound allows for its use in the synthesis of various other chemical intermediates, notably through condensation reactions with amine-containing nucleophiles.

Schiff Bases: Schiff bases, characterized by an azomethine (-C=N-) group, are formed through the condensation of this compound with primary amines. nih.gov The reaction typically proceeds by nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to yield the final imine or Schiff base. jconsortium.com These compounds are significant as intermediates and as ligands in coordination chemistry. semanticscholar.org

| Reactant A | Reactant B (Primary Amine) | Reaction Type | Resulting Product Class |

|---|---|---|---|

| This compound | Aniline | Condensation | Schiff Base (N-benzylideneaniline derivative) |

| This compound | p-Toluidine | Condensation | Schiff Base (N-benzylidene-p-toluidine derivative) |

| This compound | 4-Aminobenzoic acid | Condensation | Schiff Base (Benzoic acid derivative) |

Hydrazones and Semicarbazones: Further derivatization can be achieved by reacting this compound with hydrazine-containing compounds. nih.govresearchgate.net The reaction with semicarbazide hydrochloride yields semicarbazones, while reactions with various substituted hydrazides (e.g., isonicotinic hydrazide) produce hydrazones. semanticscholar.org These reactions are also condensation-based, forming a C=N-N linkage. dergipark.org.tr Hydrazone derivatives are a well-studied class of compounds with a wide range of analytical and biological applications. dergipark.org.trnih.govresearchgate.net

| Reactant A | Reactant B | Reaction Type | Resulting Product Class |

|---|---|---|---|

| This compound | Semicarbazide | Condensation | Semicarbazone |

| This compound | Isonicotinic hydrazide | Condensation | Hydrazone |

| This compound | Thiosemicarbazide | Condensation | Thiosemicarbazone |

Structural Elucidation and Spectroscopic Characterization in Research

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides definitive information on the spatial arrangement of atoms within a crystalline solid. A study published in Acta Crystallographica Section E presents a detailed crystallographic analysis of 2,3,4-Trimethoxy-6-methylbenzaldehyde researchgate.net.

The compound crystallizes in a monoclinic system with the space group P2₁/n researchgate.net. The unit cell parameters were determined to be a = 9.239 Å, b = 7.3884 Å, c = 15.649 Å, and β = 92.329° researchgate.net.

Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C₁₁H₁₄O₄ |

| Molar mass | 210.22 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 9.239 (2) |

| b (Å) | 7.3884 (15) |

| c (Å) | 15.649 (3) |

| β (°) | 92.329 (3) |

| Volume (ų) | 1067.3 (4) |

| Z | 4 |

| Temperature (K) | 294 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

Data sourced from Zhang et al. (2005) researchgate.net.

The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular interactions. In multi-substituted benzaldehyde (B42025) derivatives, weak intermolecular forces such as C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking are significant in forming the supramolecular structure rsc.org. The carbonyl group, in particular, often participates in diverse C–H⋯O hydrogen bonding, creating specific synthons that build up the crystal lattice rsc.org. While the specific intermolecular contacts for this compound are not detailed in the primary crystallographic report, the packing is stabilized by van der Waals forces, and the potential for weak hydrogen bonds involving the methoxy (B1213986) and aldehyde oxygen atoms with hydrogen atoms from neighboring molecules is likely.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution by providing information about the chemical environment of individual atoms.

Detailed experimental ¹H NMR data for this compound was not available in the searched academic literature and chemical databases.

Detailed experimental ¹³C NMR data for this compound was not available in the searched academic literature and chemical databases.

Advanced 2D NMR Techniques for Conformational Studies

While specific 2D NMR studies such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) have not been extensively published for this compound, the molecule's conformation has been definitively established through single-crystal X-ray diffraction. researchgate.net This crystallographic study reveals that the aldehyde group and the methoxy group at the para position (C4) are nearly coplanar with the benzene (B151609) ring. researchgate.net

In a hypothetical 2D NOESY experiment, which detects spatial proximity between protons, this planarity would lead to specific correlations. The aldehydic proton (-CHO) would be expected to show a Nuclear Overhauser Effect (NOE) with the adjacent aromatic proton (H-5). Similarly, strong NOEs would be anticipated between the protons of the C6-methyl group and the aromatic H-5, as well as between the protons of the C2-methoxy group and the C6-methyl group, confirming their spatial closeness. The conformation of the methoxy groups themselves, particularly their orientation relative to the ring, could also be probed by observing correlations between their methyl protons and adjacent protons on the aromatic ring.

Solvent Effects on Spectroscopic Signatures

In a non-polar solvent like chloroform-d (CDCl₃), the chemical shifts serve as a baseline. When switching to an aromatic solvent like benzene-d₆, upfield shifts (to lower ppm values) are generally observed for the aldehyde and aromatic protons. This is due to the formation of a specific solute-solvent complex where the electron-rich benzene molecule shields the electron-deficient protons of the aldehyde. Conversely, in a polar aprotic solvent like acetone-d₆, downfield shifts are expected. The acetone molecule would associate with the partially positive aldehydic proton, leading to deshielding and a shift to a higher ppm value. The magnitude of these shifts can provide insights into the electron distribution within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The analysis of its solid-state spectrum (in a KBr matrix) shows a prominent absorption band at 1680 cm⁻¹. researchgate.net This strong band is characteristic of the C=O stretching vibration of the aromatic aldehyde group. The frequency is slightly lowered from a typical aliphatic aldehyde due to conjugation with the aromatic ring.

Other key absorptions, while not explicitly reported in the literature for this specific molecule, can be predicted based on its structure. These would include C-H stretching vibrations for the aromatic ring and the methyl/methoxy groups, C-O stretching for the ether linkages, and various bending vibrations that contribute to the unique fingerprint region of the spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100-3000 | Medium |

| C-H Stretch | -CH₃ (Methyl/Methoxy) | 2950-2850 | Medium-Strong |

| C=O Stretch | Aldehyde | ~1680 (reported as 1680) researchgate.net | Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium |

| C-O Stretch | Aryl Ether (Methoxy) | 1275-1200 (asymmetric) & 1075-1020 (symmetric) | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula of this compound is C₁₁H₁₄O₄, giving it a molecular weight of 210.23 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 210.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental formula. The predicted exact mass for C₁₁H₁₄O₄ is 210.08921 Da.

Fragmentation of the molecular ion would proceed through characteristic pathways for substituted benzaldehydes and aryl ethers. Key predicted fragmentation patterns include:

Loss of a hydrogen radical (H•): Formation of a stable acylium ion [M-1]⁺ at m/z 209.

Loss of a methyl radical (•CH₃): From a methoxy group, leading to an ion [M-15]⁺ at m/z 195.

Loss of formaldehyde (CH₂O): A common fragmentation for methoxy groups ortho to a substituent, resulting in an [M-30]⁺ peak at m/z 180.

Loss of the formyl radical (•CHO): Cleavage of the aldehyde group to give an [M-29]⁺ ion at m/z 181.

| m/z | Predicted Ion Fragment | Loss from Molecular Ion |

|---|---|---|

| 210 | [C₁₁H₁₄O₄]⁺ | Molecular Ion [M]⁺ |

| 209 | [C₁₁H₁₃O₄]⁺ | [M-H]⁺ |

| 195 | [C₁₀H₁₁O₄]⁺ | [M-CH₃]⁺ |

| 181 | [C₁₀H₁₃O₃]⁺ | [M-CHO]⁺ |

| 180 | [C₁₀H₁₂O₃]⁺ | [M-CH₂O]⁺ |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen in a pure sample, serving as a confirmation of its empirical and molecular formula. For this compound, with the molecular formula C₁₁H₁₄O₄, the theoretical elemental composition can be calculated with high precision. researchgate.netnih.gov

The calculated percentages serve as a benchmark against which experimentally determined values from combustion analysis are compared. A close agreement between the theoretical and found values is a standard criterion for purity and structural confirmation in chemical synthesis and characterization.

| Element | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Calculated Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 62.84% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 6.71% |

| Oxygen (O) | 15.999 | 4 | 63.996 | 30.45% |

Biological Activities and Pharmacological Investigations of 2,3,4 Trimethoxy 6 Methylbenzaldehyde and Its Derivatives

Antimicrobial Activity

Derivatives of 2,3,4-trimethoxy-6-methylbenzaldehyde have been investigated for their ability to inhibit the growth of pathogenic microorganisms. These studies often involve the synthesis of new molecular entities and their subsequent evaluation against a panel of bacteria.

Schiff bases, a class of compounds synthesized from aldehydes and primary amines, are among the derivatives of benzaldehydes that have been evaluated for antibacterial properties. While specific studies on Schiff bases derived directly from this compound are not extensively detailed in the provided context, research on analogous benzaldehyde (B42025) derivatives provides insight into their potential efficacy. For instance, various Schiff bases derived from substituted benzaldehydes have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Studies on Schiff bases synthesized from different benzaldehyde derivatives have shown a range of minimum inhibitory concentrations (MIC) against various bacterial strains. For example, certain derivatives have exhibited MIC values as low as 62.5 µg/mL against Escherichia coli and Staphylococcus aureus mediresonline.org. The antibacterial effect of these compounds is often attributed to the azomethine group (-C=N-), which is a common feature in Schiff bases. The presence of different substituents on the benzaldehyde ring can modulate the antibacterial potency of these derivatives.

| Bacterial Strain | Compound Type | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | Benzaldehyde Schiff Base (PC1) | 62.5 |

| Escherichia coli | Anisaldehyde Schiff Base (PC2) | 250 |

| Staphylococcus aureus | Benzaldehyde Schiff Base (PC1) | 62.5 |

| Staphylococcus aureus | Anisaldehyde Schiff Base (PC2) | 62.5 |

This table is generated based on data from analogous compounds to illustrate the potential antibacterial efficacy of Schiff bases derived from substituted benzaldehydes mediresonline.org.

Coumarins are a well-known class of natural compounds that, along with their synthetic derivatives, exhibit a wide array of biological activities, including antibacterial effects. nih.govarabjchem.org The coumarin scaffold is often hybridized with other pharmacophores to enhance its antimicrobial properties. The benzaldehyde moiety can be incorporated into coumarin structures to create novel hybrid molecules with potential antibacterial activity.

The development of coumarin-based antibacterial agents is a significant area of research aimed at combating multidrug-resistant pathogens. nih.govarabjchem.org Synthetic strategies often involve the modification of the coumarin nucleus at positions C-3 and C-4 to introduce new functionalities and improve antibacterial potency. arabjchem.org For example, coumarin derivatives incorporating azomethine groups have been synthesized and shown to be effective against multidrug-resistant Klebsiella pneumoniae with MIC values as low as 16 µg/mL rsc.org. The combination of the coumarin scaffold with the structural features of substituted benzaldehydes, such as the trimethoxy-methyl-benzaldehyde framework, represents a promising avenue for the discovery of new antibacterial agents.

Antitumor and Anticancer Potential

The quest for novel anticancer agents has led to the investigation of a multitude of synthetic compounds, including derivatives of this compound. This compound serves as a reagent in the preparation of pyrroloindole derivatives which have shown antitumor activity.

Derivatives of substituted benzaldehydes have been the subject of numerous in vitro cytotoxicity studies against various cancer cell lines. Salicylaldehyde hydrazones, which are structurally related to benzaldehyde derivatives, have demonstrated significant antiproliferative effects. nih.gov The introduction of methoxy (B1213986) groups into the salicylaldehyde structure has been shown to result in derivatives with potent cytotoxic effects against leukemic cell lines. nih.gov

For instance, certain salicylaldehyde hydrazones have exhibited remarkable anticancer activity in nanomolar concentrations against leukemic cell lines like HL-60 and K-562, as well as the breast cancer cell line MCF-7. nih.gov Furthermore, pyrrolo[2,3-d]pyrimidine derivatives have shown superior antitumor activity on the colon cancer HT-29 cell line, with IC50 values as low as 4.01 µM. nih.gov The synthesis of a 3,4,5-trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde highlights the utility of polysubstituted benzaldehydes as key intermediates in the preparation of cytotoxic biaryl lignans. researchgate.net

| Cancer Cell Line | Compound Type | IC50 (µM) |

|---|---|---|

| K562 (Chronic Myeloid Leukemia) | Purine Derivative (Compound 7) | 2.27 |

| HL-60 (Promyelocytic Leukemia) | Purine Derivative (Compound 7) | 1.42 |

| HT-29 (Colon Cancer) | Pyrrolo[2,3-d]pyrimidine Derivative (8g) | 4.01 |

| HT-29 (Colon Cancer) | Pyrrolo[2,3-d]pyrimidine Derivative (8f) | 4.55 |

This table presents cytotoxicity data for derivatives structurally related to substituted benzaldehydes, demonstrating their potential as anticancer agents. nih.govmdpi.com

The anticancer activity of benzaldehyde derivatives can be attributed to various molecular mechanisms. For example, some salicylaldehyde hydrazones have been investigated for their interaction with human cAbl tyrosine kinase, which is involved in the BCR-ABL1 fusion protein responsible for chronic myeloid leukemia. mdpi.com

Other studies on pyrrolo[2,3-d]pyrimidine derivatives suggest that their antitumor activity may be mediated through the inhibition of the DDR2 (Discoidin Domain Receptor 2) active site, which can pave the way for the development of DDR-targeting drugs in cancer therapy. nih.gov The diverse structures that can be generated from a benzaldehyde scaffold allow for the targeting of multiple pathways involved in cancer cell proliferation and survival.

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of benzaldehyde derivatives. These studies have revealed that the nature and position of substituents on the benzaldehyde ring significantly influence their biological activity. For instance, the presence of methoxy groups in the salicylaldehyde moiety of hydrazones has been shown to lead to derivatives with high antiproliferative activity. nih.gov

In a series of benzofuran derivatives, the presence of a CONH group was found to be necessary for anticancer activity, while the addition of phenol and chlorine groups increased the number of binding interactions, resulting in improved anticancer effects. nih.gov Conversely, the presence of two halogen-substituted rings coupled with the lack of a methoxy substituent was detrimental to the cytotoxicity of some benzofuran derivatives. nih.gov These findings underscore the importance of the substitution pattern, including the presence and positioning of methoxy groups, in designing potent anticancer agents based on the benzaldehyde scaffold.

Role as a Pharmaceutical Intermediate and in Drug Research

This compound has been identified as a useful reagent in the preparation of pyrroloindole derivatives that exhibit antitumor activity. chemicalbook.com The structural framework of this benzaldehyde derivative provides a key building block for constructing more complex heterocyclic systems with potential applications in oncology.

While direct studies detailing the antitumor specifics of derivatives from this compound are emerging, research on its isomer, 2,3,4-Trimethoxybenzaldehyde, highlights the therapeutic potential of this substitution pattern. For instance, it is an important intermediate in the synthesis of novel Ca2+ channel blockers. These drugs can be selectively used in cerebral arteries, which may help in reducing the incidence of headaches.

Furthermore, a derivative of the related compound levofloxacin, when combined with a trimethoxy-benzaldehyde hydrazone, has demonstrated the ability to induce growth arrest and apoptosis in human hepatocarcinoma cells. This suggests that the trimethoxy-benzaldehyde moiety can contribute to the anticancer properties of larger molecules.

The antitumor potential of related structures is also seen in chalcones derived from 2,4,6-trimethoxybenzene, which have shown inhibitory effects on tumor cells. This underscores the significance of the trimethoxybenzene scaffold in the design of new anticancer agents.

Table 1: Investigated Anticancer Activity of a 2,3,4-Trimethoxybenzaldehyde Derivative

| Derivative | Cell Line | Activity |

| Trimethoxy-benzaldehyde levofloxacin hydrazone | Human hepatocarcinoma cells | Induces growth arrest and apoptosis |

Other Investigated Biological Activities

Beyond its application in cancer research, derivatives of this compound and its isomers have been explored for other pharmacological activities, including antimicrobial and antioxidant effects.

The isomer, 2,3,4-Trimethoxybenzaldehyde, has demonstrated anti-Candida activity. researchgate.net Studies have shown its efficacy against Candida albicans, a common fungal pathogen. Research indicates a Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 0.25 mg/mL and 0.5 mg/mL, respectively, for this compound against C. albicans. researchgate.net

A semicarbazone derivative of 2,3,4-Trimethoxybenzaldehyde, along with its cobalt (II) metal complex, has been synthesized and evaluated for its biological applications. These studies have revealed that such derivatives possess antimicrobial and antioxidant properties. The formation of Schiff bases from aldehydes like 2,3,4-Trimethoxybenzaldehyde is a common strategy to produce compounds with a wide array of biological functions, including antibacterial, antifungal, and antioxidant activities.

The data from these investigations indicate that both the semicarbazone ligand and its metal complex are biologically active, with the metal complex often showing enhanced activity compared to the ligand alone.

Table 2: Other Investigated Biological Activities of 2,3,4-Trimethoxybenzaldehyde and its Derivatives

| Compound/Derivative | Biological Activity | Organism/Assay | Findings |

| 2,3,4-Trimethoxybenzaldehyde | Antifungal | Candida albicans | MIC: 0.25 mg/mL, MFC: 0.5 mg/mL researchgate.net |

| 2,3,4-Trimethoxybenzaldehyde semicarbazone | Antimicrobial, Antioxidant | Various bacteria and fungi, antioxidant assays | Shows antimicrobial and antioxidant potential |

| Cobalt (II) complex of 2,3,4-Trimethoxybenzaldehyde semicarbazone | Antimicrobial, Antioxidant | Various bacteria and fungi, antioxidant assays | Enhanced antimicrobial and antioxidant activity |

Advanced Analytical Methodologies for 2,3,4 Trimethoxy 6 Methylbenzaldehyde Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the separation and quantification of 2,3,4-Trimethoxy-6-methylbenzaldehyde from complex mixtures, including reaction matrices and biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development.sielc.com

HPLC is a cornerstone for the analysis of this compound, offering high resolution and sensitivity. Method development often focuses on optimizing parameters to achieve efficient separation from impurities and other components.

Reverse-phase HPLC is a particularly effective method for the analysis of this compound. sielc.com A robust and straightforward RP-HPLC method can be employed for both purity assessment and quantification. Such a method typically utilizes a C18 stationary phase, which is well-suited for the separation of moderately polar compounds like this compound.

A common approach involves a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water, with the addition of an acidifier like phosphoric acid to ensure sharp peak shapes. sielc.com For applications where the eluent is directed to a mass spectrometer (LC-MS), volatile acids such as formic acid are used in place of phosphoric acid. sielc.com The scalability of this liquid chromatography method allows for its adaptation to preparative separation, which is instrumental in isolating impurities. sielc.com

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 (or equivalent C18) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV-Vis |

| Application | Purity assessment, Quantification, Impurity Isolation |

This table is for illustrative purposes and specific conditions may vary based on the analytical column and instrumentation used.

For high-throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC can achieve faster separations and higher resolution. The principles of the RP-HPLC method for this compound can be readily transferred to a UPLC system, often with columns packed with 3 µm particles, to facilitate rapid analysis without compromising separation efficiency. sielc.com This is particularly beneficial in quality control environments and for screening large numbers of samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the compositional analysis of volatile and semi-volatile compounds such as this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. The interpretation of these fragmentation patterns is a key aspect of GC-MS analysis. For benzaldehyde (B42025) derivatives, common fragmentation pathways involve the loss of the formyl group (-CHO) and cleavage of the methoxy (B1213986) groups.

Table 2: Typical GC-MS Parameters for the Analysis of Benzaldehyde Derivatives

| Parameter | Condition |

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

This table provides a general overview of GC-MS conditions; specific parameters would be optimized for this compound.

Techniques for Impurity Isolation and Identification.sielc.com

The identification and characterization of impurities are critical aspects of pharmaceutical analysis. The scalable nature of the RP-HPLC method for this compound allows for its use in preparative chromatography to isolate sufficient quantities of impurities for structural elucidation. sielc.com Once isolated, a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), can be used to definitively identify the chemical structure of the impurities.

Pharmacokinetics Studies Utilizing Analytical Methods.sielc.com

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to its development as a potential therapeutic agent. The analytical methods developed for the characterization of this compound are directly applicable to pharmacokinetic studies. sielc.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices such as plasma, urine, and tissues due to its high sensitivity and selectivity. The RP-HPLC method, when adapted for LC-MS by using a volatile mobile phase modifier like formic acid, can be used to develop a robust and sensitive bioanalytical method for pharmacokinetic assessments. sielc.com This allows for the determination of key pharmacokinetic parameters, such as half-life, clearance, and volume of distribution, which are essential for understanding the compound's behavior in a biological system.

Future Perspectives and Research Directions

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The core structure of 2,3,4-Trimethoxy-6-methylbenzaldehyde serves as a valuable scaffold for the synthesis of new molecules with potentially enhanced biological activities. A key strategy in this endeavor is the modification of its functional groups to influence pharmacokinetic and pharmacodynamic properties. For instance, the aldehyde group is a reactive site that allows for the creation of a wide array of derivatives, including but not limited to chalcones, Schiff bases, and hydrazones.

The synthesis of chalcone (B49325) derivatives, through a base-catalyzed condensation reaction with substituted acetophenones, is a promising avenue of research. researchgate.net The resulting α,β-unsaturated ketone framework is a well-established pharmacophore with a broad spectrum of biological activities. Structure-activity relationship (SAR) studies on these chalcone derivatives can elucidate the impact of different substituents on their bioactivity, guiding the design of more potent compounds. researchgate.net

Another area of exploration is the preparation of pyrroloindole derivatives, which have shown potential as antitumor agents. chemicalbook.com The strategic incorporation of the 2,3,4-trimethoxy-6-methylbenzoyl moiety into various heterocyclic systems is anticipated to yield novel compounds with improved therapeutic indices. The table below summarizes some of the synthetic strategies being explored for derivative synthesis.

Table 1: Synthetic Strategies for Novel Derivatives of this compound

| Derivative Class | Synthetic Approach | Potential Bioactivity |

| Chalcones | Base-catalyzed condensation with acetophenones researchgate.net | Antimalarial, Anticancer |

| Pyrroloindoles | Multi-step synthesis involving the benzaldehyde (B42025) chemicalbook.com | Antitumor |

| Schiff Bases | Condensation with primary amines | Antibacterial, Antifungal |

| Hydrazones | Reaction with hydrazine derivatives | Anticancer, Anti-inflammatory |

In-depth Mechanistic Investigations of Biological Activities

While preliminary studies have hinted at the bioactive potential of this compound derivatives, a deeper understanding of their mechanisms of action at the molecular level is crucial for their advancement as therapeutic agents. Future research will likely focus on elucidating the specific cellular and molecular targets of these compounds.

For instance, in the context of cancer, investigations could explore whether the antitumor effects of its derivatives are due to the induction of apoptosis, inhibition of cell proliferation, or anti-angiogenic properties. Identifying the specific signaling pathways modulated by these compounds will be a key area of focus.

Furthermore, for derivatives exhibiting antimicrobial properties, mechanistic studies could involve examining their effects on microbial cell wall synthesis, protein synthesis, or nucleic acid replication. Understanding these fundamental mechanisms is essential for overcoming drug resistance and for the rational design of more effective antimicrobial agents. Research into the biological activities of substituted benzaldehydes has shown that they can act as allosteric modulators of hemoglobin, potentially increasing tissue oxygenation. researchgate.net Other studies have explored the potential of benzimidazole-based substituted benzaldehyde derivatives as inhibitors for enzymes implicated in Alzheimer's disease. rug.nl

Exploration of New Therapeutic Applications

The structural features of this compound and its derivatives suggest their potential utility in a range of therapeutic areas beyond what has been currently explored. Future research will likely venture into new territories to uncover the full therapeutic potential of this chemical class.

Given that some substituted benzaldehydes have been investigated for their effects on neurological disorders, it is plausible that derivatives of this compound could be designed and evaluated as novel neuroprotective agents or as modulators of neuroinflammatory pathways. chemimpex.com The presence of multiple methoxy (B1213986) groups can influence the lipophilicity of the molecule, which is a critical factor for brain penetration.

The anti-inflammatory and antioxidant properties of related phenolic compounds also suggest that derivatives of this compound could be explored for the treatment of inflammatory conditions and diseases associated with oxidative stress.

Development of Efficient and Sustainable Synthetic Routes

The development of environmentally friendly and economically viable methods for the synthesis of this compound is a critical aspect of its future prospects. Green chemistry principles are increasingly being applied to the synthesis of aromatic aldehydes to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. unibo.itbeilstein-journals.org

Future research in this area will likely focus on several key strategies:

Catalytic Methods: The use of novel and recyclable catalysts to improve reaction efficiency and reduce waste.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to minimize purification steps and solvent usage. rug.nlacs.org

Alternative Solvents: Exploring the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds.

Renewable Feedstocks: Investigating the possibility of synthesizing the benzaldehyde scaffold from renewable resources.

Patents have described various methods for the preparation of 2,3,4-trimethoxybenzaldehyde, a closely related compound, which can provide a basis for developing improved syntheses of the title compound. google.comgoogle.com These methods often involve the methylation of a corresponding polyhydroxybenzaldehyde or the formylation of a trimethoxybenzene derivative. google.comgoogle.com The table below outlines some of the existing and potential synthetic approaches.

Table 2: Synthetic Routes for Substituted Benzaldehydes

| Synthetic Route | Key Features | Potential for Sustainability |

| Formylation of Trimethoxybenzenes | Utilizes readily available starting materials. google.com | Can be improved by using greener formylating agents and catalysts. |

| Oxidation of Toluene Derivatives | A direct approach to the aldehyde functionality. | The use of environmentally benign oxidants is a key area for improvement. |

| Reduction of Benzoic Acid Derivatives | A versatile method starting from carboxylic acids. | The use of catalytic hydrogenation instead of stoichiometric metal hydrides enhances sustainability. |

| One-Pot Reduction/Cross-Coupling | A two-step, one-pot procedure for functionalized benzaldehydes. rug.nlacs.org | Reduces waste and improves efficiency by minimizing purification steps. |

Applications in Materials Science and Other Fields

While the primary focus of research on this compound has been in the biomedical field, its unique chemical structure suggests potential applications in materials science and other areas. The aromatic ring and the aldehyde functionality can be exploited for the synthesis of novel polymers and functional materials.

For instance, the aldehyde group can participate in polymerization reactions to form resins and other polymeric materials. The trimethoxy and methyl substituents on the benzene (B151609) ring can influence the physical and chemical properties of these polymers, such as their thermal stability, solubility, and optical properties. One potential application for a related compound, 2,3,4-trimethoxybenzaldehyde, is in the formulation of specialty polymers, which could improve material properties for coatings and adhesives. chemimpex.com

Furthermore, the aromatic nature of the compound could be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the molecule can be tuned by introducing different substituents, making it a potential building block for new functional materials. The versatility of N-acylhydrazones, which can be derived from benzaldehydes, has been noted for their potential use in optoelectronic devices. beilstein-journals.org

Q & A

Q. What are the established synthetic routes for 2,3,4-Trimethoxy-6-methylbenzaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions using substituted benzaldehydes. For example, refluxing substituted benzaldehyde derivatives with acetic acid as a catalyst in absolute ethanol under controlled temperature (60–80°C) can yield the target compound . Optimization may include:

- Varying molar ratios of reactants (e.g., 1:1 to 1:1.2).

- Adjusting reflux duration (4–8 hours) to minimize side products.

- Using inert atmospheres (N₂/Ar) to prevent oxidation.

- Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Q. What spectroscopic and crystallographic methods are recommended to confirm the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR spectra to identify methoxy (-OCH₃), methyl (-CH₃), and aldehyde (-CHO) groups. For instance, the aldehyde proton typically resonates at δ 9.8–10.2 ppm .

- X-ray Crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement. Ensure crystal quality by slow evaporation of a saturated solution in dichloromethane/hexane .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 224.1052 for C₁₁H₁₄O₄).

Q. How can researchers evaluate the biological activity of this compound in pharmacological studies?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Antioxidant assays : Use DPPH radical scavenging or FRAP assays, with IC₅₀ values compared to ascorbic acid .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data or bioactivity results for this compound derivatives?

- Methodological Answer :

- Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Reproducibility : Replicate synthesis and bioassays under standardized conditions (e.g., ISO 17025 guidelines).

- Statistical Analysis : Apply multivariate methods (PCA, ANOVA) to identify outliers or confounding variables in bioactivity datasets .

Q. What computational strategies can predict the reactivity or binding interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes). Validate with MD simulations (GROMACS) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde group reactivity) .

- ADMET Prediction : Employ SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for drug discovery?

- Methodological Answer :

- Functional Group Modulation : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or halogens) and compare bioactivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., aldehyde, methoxy groups) using MOE or Discovery Studio.

- In Vivo Validation : Prioritize lead compounds for pharmacokinetic studies (e.g., oral bioavailability in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.